molecular formula C18H9N Na2O8S2(principal component)<br>C18H11NO2 B133950 Quinoline Yellow CAS No. 8003-22-3

Quinoline Yellow

Cat. No. B133950
Key on ui cas rn: 8003-22-3
M. Wt: 273.3 g/mol
InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05106980

Procedure details

270 g of benzoic acid were placed in a stirred reaction vessel and melted. At from 125° to 130° C., there were added to the melt 82 g of tetrachlorophthalic anhydride followed by 19 g of 8-aminoquinaldine. The mixture was heated to 140° C. and stirred at that temperature for 2 hours and then heated to 160° C. and stirred for a further 2 hours. The reaction mixture was then cooled to 130° C. and there was added thereto a mixture of 400 ml of water and 160 g of 50% w/w caustic soda solution. The pigment suspension was filtered in vacuo, washed to neutrality with water and dried. There were obtained 82 g (98%) of quinophthalone of the formula ##STR5##
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
C(O)(=O)C1C=CC=CC=1.Cl[C:11]1[C:12](Cl)=[C:13](Cl)[C:14](Cl)=[C:15]2[C:20](=[O:21])[O:19][C:17](=O)[C:16]=12.N[C:26]1[CH:27]=[CH:28][CH:29]=[C:30]2[C:35]=1[N:34]=[C:33]([CH3:36])[CH:32]=[CH:31]2.[OH-].[Na+]>O>[CH:28]1[CH:29]=[C:30]2[CH:31]=[CH:32][C:33]([CH:36]3[C:17](=[O:19])[C:16]4[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=4)[C:20]3=[O:21])=[N:34][C:35]2=[CH:26][CH:27]=1 |f:3.4|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=NC12)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 160° C.
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 130° C.
ADDITION
Type
ADDITION
Details
there was added
FILTRATION
Type
FILTRATION
Details
The pigment suspension was filtered in vacuo
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 249.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.